molecular formula C4H9ClFNO B1446385 (3-Fluoroazetidin-3-yl)methanol hydrochloride CAS No. 1803604-98-9

(3-Fluoroazetidin-3-yl)methanol hydrochloride

Cat. No.: B1446385
CAS No.: 1803604-98-9
M. Wt: 141.57 g/mol
InChI Key: POUXOFUYWKOASZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure . The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production of (3-Fluoroazetidin-3-yl)methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination and methanol introduction steps .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoroazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated aldehydes, carboxylic acids, and substituted azetidine derivatives .

Scientific Research Applications

Chemistry: (3-Fluoroazetidin-3-yl)methanol hydrochloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of fluorinated pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study the effects of fluorine substitution on the biological activity of azetidine derivatives. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: The compound is investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders. Its unique structure allows for the exploration of new pharmacological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts desirable properties such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of (3-Fluoroazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects . The methanol group also plays a role in the compound’s solubility and reactivity, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

  • (3-Chloroazetidin-3-yl)methanol hydrochloride
  • (3-Bromoazetidin-3-yl)methanol hydrochloride
  • (3-Iodoazetidin-3-yl)methanol hydrochloride

Comparison: (3-Fluoroazetidin-3-yl)methanol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for stronger interactions with biological targets compared to chlorine, bromine, or iodine . This makes the compound particularly valuable in drug discovery and development, where fluorine substitution can enhance the efficacy and selectivity of therapeutic agents .

Biological Activity

Overview

(3-Fluoroazetidin-3-yl)methanol hydrochloride is a fluorinated azetidine derivative with the molecular formula C4_4H9_9ClFNO and a molecular weight of approximately 141.57 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). These reactions are optimized to enhance yield and minimize by-products, often utilizing continuous flow reactors in industrial settings .

The biological activity of this compound is attributed to its unique structural features, particularly the presence of the fluorine atom. This atom enhances the compound's ability to form strong hydrogen bonds, facilitating interactions with various biological macromolecules, including enzymes and receptors. Such interactions can modulate enzymatic activity and influence signaling pathways within cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, analogs with similar structures exhibited significant antiproliferative activity against various cancer cell lines, including MCF-7 human breast cancer cells. Specific compounds showed IC50_{50} values as low as 0.075 µM, indicating potent activity against cancer cells while demonstrating low toxicity to non-cancerous cells .

CompoundCell LineIC50_{50} (µM)Toxicity Level
32MCF-70.075Low
33MDA-MB-2310.620Low
32Hs578T0.033Low

Neurological Applications

The compound is also being investigated for its potential applications in treating neurological disorders. Its unique structure allows for exploration into new pharmacological pathways that could lead to novel therapeutic agents targeting conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

  • Antiproliferative Activity : A study evaluated several derivatives of azetidine compounds, including those with fluorine substitutions. The results indicated that compounds with fluorinated moieties demonstrated enhanced activity against cancer cell lines compared to their non-fluorinated counterparts .
  • Pharmacokinetics : In vivo studies involving mouse models have shown promising pharmacokinetic profiles for related compounds, suggesting that modifications like fluorination could improve bioavailability and therapeutic efficacy .

Comparative Analysis

Comparative studies have shown that this compound exhibits distinct advantages over other halogenated azetidine derivatives:

Compound TypeBiological ActivityStability
(3-Chloroazetidin-3-yl)ModerateLower
(3-Bromoazetidin-3-yl)WeakModerate
(3-Fluoroazetidin-3-yl) High High

The presence of fluorine not only enhances biological activity but also contributes to increased stability, making it a more favorable candidate for drug development compared to chlorine or bromine-substituted analogs.

Properties

IUPAC Name

(3-fluoroazetidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-4(3-7)1-6-2-4;/h6-7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUXOFUYWKOASZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoroazetidin-3-yl)methanol hydrochloride
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